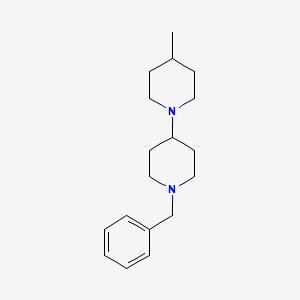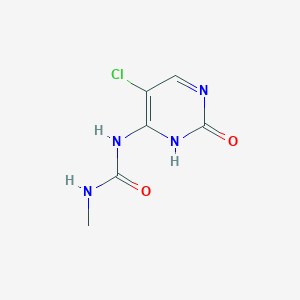
Tetramethyldistannene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetramethyldistannene is an organotin compound characterized by a tin-tin double bond (Sn=Sn) with four methyl groups attached to the tin atoms. This compound is of significant interest due to its unique structural and chemical properties, which make it a valuable subject in the field of organometallic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tetramethyldistannene can be synthesized through the photolysis of 1,1,3,4-tetramethylstannacyclopent-3-ene in hexane solution. The process involves the formation of dimethylstannylene (SnMe2) as an intermediate, which subsequently dimerizes to form this compound .
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: Tetramethyldistannene undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form tin oxides.
Reduction: Can be reduced to form lower oxidation state tin compounds.
Substitution: Undergoes substitution reactions with halogens and other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and halogens.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Halogens like chlorine or bromine are typical reagents.
Major Products Formed:
Oxidation: Tin oxides and other tin-containing compounds.
Reduction: Lower oxidation state tin compounds.
Substitution: Halogenated tin compounds.
Applications De Recherche Scientifique
Tetramethyldistannene has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organotin compounds and in studying the reactivity of tin-tin double bonds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialized materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of tetramethyldistannene involves its reactivity with various chemical species. The tin-tin double bond (Sn=Sn) is a key feature that influences its chemical behavior. The compound can interact with nucleophiles and electrophiles, leading to the formation of new chemical bonds and products. The molecular targets and pathways involved depend on the specific reactions and conditions employed .
Comparaison Avec Des Composés Similaires
Dimethylstannylene (SnMe2): A related compound with a single tin-tin bond.
Tetramethyldisilene (Si2Me4): An analogous silicon compound with a Si=Si double bond.
Tetramethyldigermene (Ge2Me4): A germanium analogue with a Ge=Ge double bond.
Uniqueness: Tetramethyldistannene is unique due to its tin-tin double bond, which imparts distinct reactivity and stability compared to its silicon and germanium analogues.
Propriétés
Numéro CAS |
117488-69-4 |
|---|---|
Formule moléculaire |
C4H12Sn2 |
Poids moléculaire |
297.56 g/mol |
Nom IUPAC |
dimethylstannanylidene(dimethyl)tin |
InChI |
InChI=1S/4CH3.2Sn/h4*1H3;; |
Clé InChI |
YWMMBLROIUSLBV-UHFFFAOYSA-N |
SMILES canonique |
C[Sn](=[Sn](C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoic acid;tricyclo[5.2.1.02,6]dec-3-en-8-ol](/img/structure/B14310257.png)
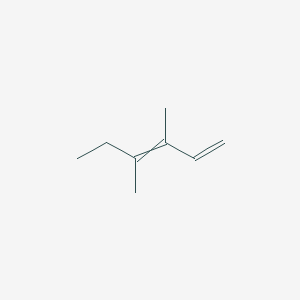

![3,3'-[Hexane-1,6-diylbis(oxy)]dibenzoyl chloride](/img/structure/B14310269.png)

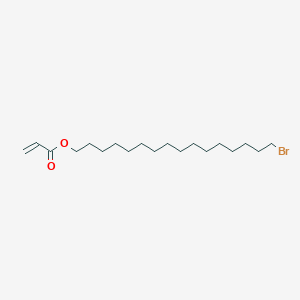
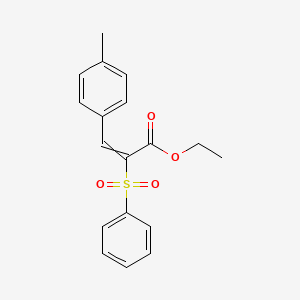
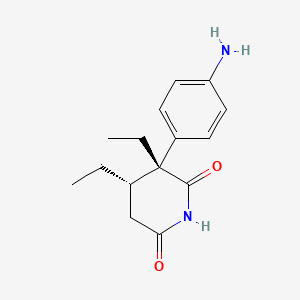
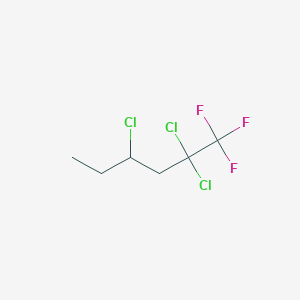
![6-[(4,5-Dihydro-1,3-thiazol-2-yl)methyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B14310309.png)
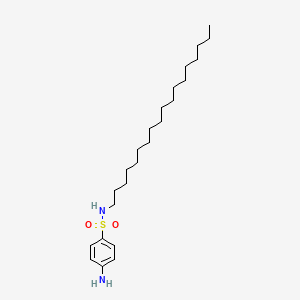
![2-[(E)-N-hydroxy-C-methylcarbonimidoyl]pyridin-3-ol](/img/structure/B14310320.png)
